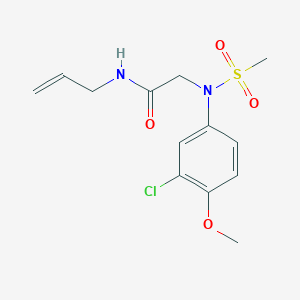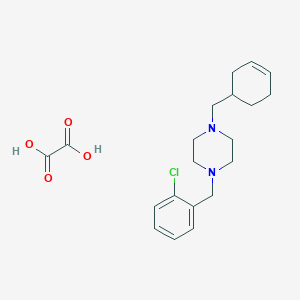![molecular formula C18H21IO3 B5131762 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene, also known as IEM-1921, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of iodinated benzene derivatives and has been studied for its effects on various biological systems.
Applications De Recherche Scientifique
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential therapeutic applications in various biological systems. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In particular, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its effects on cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. Specifically, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell survival and proliferation. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and has been suggested as a potential anti-tumor mechanism. In vivo studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene exhibits anti-inflammatory effects and can reduce disease severity in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and has good solubility in aqueous solutions. Additionally, the synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been optimized to obtain high yields and purity, making it suitable for various scientific applications. However, there are also some limitations to using 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene in lab experiments. For example, the mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, and its effects on different cell types and biological systems may vary.
Orientations Futures
For research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene include further elucidating its mechanism of action, determining its efficacy and safety in animal models and human clinical trials, and developing more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene involves the reaction of 1-(4-ethoxyphenoxy)-3-chloropropane with 2-iodo-4-methylbenzene in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene. The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
Propriétés
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-10-5-14(2)13-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNHNOHVGEGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)


![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![1-(3-chloro-4-methylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5131714.png)
![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)